4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a methoxy group on the chromen-2-one core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including histamine h1 receptors , dopamine D4 receptors , and potentially c-Met kinase . These receptors play crucial roles in various biological processes, including immune response, neurotransmission, and cell growth.
Mode of Action
Similar compounds, such as piperazine derivatives, are known to bind to their targets and modulate their activity . This interaction can lead to changes in cellular processes and responses.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, neurotransmission, and cell growth .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances . In silico studies suggest that similar compounds are likely to have good oral bioavailability .
Result of Action
Similar compounds have shown a variety of effects, including antifungal activity , potential inhibitory activity against c-Met kinase , and potential antitumor activity .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine to form 4-(3-chlorophenyl)piperazine.
Mannich Reaction: The piperazine derivative is then subjected to a Mannich reaction with formaldehyde and 7-methoxy-2H-chromen-2-one to yield the final product.
The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding affinity and interactions with biological targets.
Industrial Applications: It is investigated for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
The uniqueness of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one lies in its specific substitution pattern and the presence of both piperazine and chromen-2-one moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-18-5-6-19-15(11-21(25)27-20(19)13-18)14-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-13H,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKCGHVQSXQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.